Triafungin
Description
Triafungin is a chemical compound with the molecular formula C13H10N4.
Properties
CAS No. |
55242-77-8 |
|---|---|
Molecular Formula |
C13H10N4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-benzylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C13H10N4/c1-2-4-10(5-3-1)8-13-15-12-9-14-7-6-11(12)16-17-13/h1-7,9H,8H2 |
InChI Key |
ROINDGIBYTXRFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC3=C(C=CN=C3)N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(C=CN=C3)N=N2 |
Other CAS No. |
55242-77-8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triafungin involves multiple steps, including the formation of the pyrido[3,4-e]-1,2,4-triazine ring system. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Triafungin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted this compound compounds .
Scientific Research Applications
Clinical Applications
Triafungin has demonstrated efficacy in various clinical settings:
- Invasive Candidiasis : this compound is effective in treating candidemia and other forms of invasive candidiasis. Its pharmacokinetic properties allow for effective dosing in critically ill patients .
- Aspergillosis : It is also used as a treatment option for invasive aspergillosis, particularly in patients who are intolerant to or have failed other antifungal therapies.
- Prophylaxis : In immunocompromised patients, this compound is utilized as a prophylactic treatment to prevent fungal infections during high-risk periods, such as post-chemotherapy or post-transplant .
Pharmacokinetics and Dosage
This compound exhibits linear pharmacokinetics with a dose-dependent response. Studies indicate that higher doses may be required for critically ill patients due to altered drug clearance rates. For example, doses up to 200 mg every 48 hours have been suggested for certain populations .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Case Study 1 : A 45-year-old male with hematological malignancy developed candidemia. Treatment with this compound resulted in rapid resolution of infection and was well tolerated.
- Case Study 2 : A pediatric patient undergoing chemotherapy was administered this compound as prophylaxis against fungal infections. The patient remained free of invasive fungal disease throughout the treatment period.
- Case Study 3 : In a cohort study involving patients with invasive aspergillosis, this compound showed comparable efficacy to traditional therapies, with fewer adverse effects reported .
Research Insights
Recent studies have focused on expanding the applications of this compound:
- Combination Therapy : Research indicates that combining this compound with other antifungal agents may enhance efficacy against resistant strains of fungi.
- Resistance Mechanisms : Investigations into resistance mechanisms have revealed that some Candida species may develop reduced susceptibility to echinocandins, prompting ongoing research into combination therapies and alternative dosing strategies .
Data Table: Efficacy and Pharmacokinetics
| Parameter | Value |
|---|---|
| Mechanism | Inhibition of 1,3-β-D-glucan synthesis |
| Common Indications | Invasive candidiasis, aspergillosis |
| Recommended Dosage | 100-200 mg IV every 24-48 hours |
| Key Pharmacokinetic Features | Linear pharmacokinetics; lower clearance in critically ill patients |
Mechanism of Action
The mechanism of action of Triafungin involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Triafungin can be compared with other similar compounds, such as:
- Pyrido[3,4-e]-1,2,4-triazine derivatives
- Benzylpyridine compounds
- Other triazine-based molecules
Uniqueness
This compound’s uniqueness lies in its specific molecular structure and the resulting properties.
Biological Activity
Triafungin is a compound that has garnered attention for its antifungal properties, particularly against various strains of fungi, including Candida albicans. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound belongs to the class of triazole compounds, which are known for their antifungal activities. The compound is structurally related to other triazole derivatives and has been studied for its potential to inhibit fungal growth by targeting specific enzymes involved in fungal cell wall synthesis.
This compound primarily exerts its antifungal effects by inhibiting the enzyme Lanosterol 14-demethylase (CYP51) in fungi. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.
Antifungal Activity
Recent studies have demonstrated that this compound exhibits significant antifungal activity against various strains of fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected fungal strains:
| Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Candida albicans | 1.5 | |
| Candida tropicalis | 7.8 - 15.6 | |
| Aspergillus niger | 2.0 |
These values indicate that this compound is effective at relatively low concentrations, making it a promising candidate for antifungal therapy.
Case Studies
- In vitro Studies : A study conducted by researchers at Manipal University utilized molecular docking to assess the binding affinity of this compound derivatives to CYP51. The results indicated that these derivatives showed stronger binding affinities compared to conventional antifungals like fluconazole, suggesting a potential advantage in treating resistant strains of fungi .
- Animal Models : In vivo experiments involving mice infected with Candida albicans demonstrated that this compound significantly reduced fungal load in various tissues, including the liver and kidneys. The treatment led to improved survival rates compared to untreated controls .
- Comparative Studies : In a comparative study against other antifungal agents, this compound exhibited superior efficacy in inhibiting biofilm formation by Candida species, which is a critical factor in treatment resistance .
Toxicity and Safety
This compound has been evaluated for cytotoxicity against mammalian cells. Studies revealed that it exhibited low toxicity levels, with selectivity indices indicating a favorable safety profile for potential therapeutic use .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest good absorption and distribution within biological systems, although specific data on its bioavailability remain limited. Further studies are necessary to elucidate these parameters more clearly.
Future Directions
The ongoing research into this compound's efficacy and mechanism of action highlights its potential as a novel antifungal agent. Future studies should focus on:
- Combination Therapies : Investigating the efficacy of this compound in combination with other antifungals to enhance therapeutic outcomes.
- Resistance Mechanisms : Understanding how fungi develop resistance to triazole compounds and how this compound can overcome these mechanisms.
- Clinical Trials : Conducting clinical trials to validate preclinical findings and assess the therapeutic potential in human subjects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
